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  • Product: Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]-
  • CAS: 24954-60-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Postulated Mechanism of Action of N-[2-(4-nitrophenyl)ethyl]methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals Abstract N-[2-(4-nitrophenyl)ethyl]methanesulfonamide is a synthetic compound featuring two key pharmacophores: a sulfonamide group and a 4-nitrophenyl moie...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[2-(4-nitrophenyl)ethyl]methanesulfonamide is a synthetic compound featuring two key pharmacophores: a sulfonamide group and a 4-nitrophenyl moiety. While direct experimental evidence for its mechanism of action is not extensively documented in publicly available literature, this guide synthesizes information from structurally related molecules to postulate its potential biological activities. The presence of the sulfonamide group suggests a potential role as an antimicrobial agent through the inhibition of dihydropteroate synthase, a key enzyme in the folate synthesis pathway of many microorganisms. Furthermore, the 4-nitrophenyl group, a common feature in various bioactive compounds, may contribute to its mechanism through bioreductive activation, leading to the formation of reactive intermediates that can induce cellular damage, a mechanism observed in some anticancer and antimicrobial agents. This guide will delve into the theoretical underpinnings of these potential mechanisms, drawing parallels with well-characterized sulfonamides and nitroaromatic compounds, and propose a comprehensive experimental framework to elucidate its precise biological function.

Introduction: Unveiling the Potential of a Bifunctional Molecule

The quest for novel therapeutic agents with improved efficacy and novel mechanisms of action is a cornerstone of modern drug discovery. N-[2-(4-nitrophenyl)ethyl]methanesulfonamide presents an intriguing chemical scaffold, combining the well-established biological activity of the sulfonamide functional group with the versatile reactivity of the nitroaromatic system. Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in many bacteria and some lower eukaryotes. By mimicking the natural substrate, para-aminobenzoic acid (PABA), they disrupt the production of folic acid, a vital precursor for nucleotide synthesis and cellular replication.

The 4-nitrophenyl group is another key feature of this molecule, known to be present in a variety of bioactive compounds, including the antibiotic chloramphenicol. The nitro group is electron-withdrawing and can undergo enzymatic reduction in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to form highly reactive nitroso, hydroxylamino, and amino derivatives. These reactive species can covalently modify and damage cellular macromolecules, including DNA and proteins, leading to cytotoxicity.[1][2] This dual functionality within a single molecule makes N-[2-(4-nitrophenyl)ethyl]methanesulfonamide a compelling candidate for investigation as a potential antimicrobial or anticancer agent. This guide aims to provide a comprehensive overview of its postulated mechanisms of action based on the current understanding of its constituent pharmacophores and to propose a strategic experimental approach for its validation.

Chemical Profile and Synthesis

Molecular Structure:

  • IUPAC Name: N-[2-(4-nitrophenyl)ethyl]methanesulfonamide

  • Molecular Formula: C₉H₁₂N₂O₄S

  • Molecular Weight: 244.27 g/mol

A plausible synthetic route for N-[2-(4-nitrophenyl)ethyl]methanesulfonamide can be extrapolated from standard organic chemistry principles and published procedures for analogous compounds.[3] The synthesis would likely involve the reaction of 2-(4-nitrophenyl)ethanamine with methanesulfonyl chloride in the presence of a suitable base, such as pyridine or triethylamine, to facilitate the sulfonylation of the primary amine.

Postulated Mechanisms of Action

Based on its structural components, N-[2-(4-nitrophenyl)ethyl]methanesulfonamide could exert its biological effects through several distinct mechanisms.

Antimicrobial Activity: A Dual-Pronged Attack

A primary hypothesis for the biological activity of this compound is its potential as an antimicrobial agent, acting through a combination of folate synthesis inhibition and bioreductive activation.

  • Inhibition of Folate Synthesis: The sulfonamide moiety is a well-established inhibitor of dihydropteroate synthase (DHPS). It is plausible that N-[2-(4-nitrophenyl)ethyl]methanesulfonamide could act as a PABA antagonist, thereby disrupting the bacterial folate pathway.

  • Bioreductive Activation: The 4-nitrophenyl group can be reduced by bacterial nitroreductases to generate cytotoxic reactive nitrogen species. This mechanism is particularly effective against anaerobic or microaerophilic bacteria. The reduction of the nitro group to a hydroxylamine can lead to DNA damage and inhibition of DNA repair enzymes.

Anti-inflammatory Potential: Exploring COX Inhibition

Certain sulfonamide-containing compounds, such as N-[2-(cyclohexyloxy)-4-nitrophenyl]methanesulfonamide (NS-398), are known to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.[4][5] While the ethyl linker in the target molecule differs from the cyclohexyloxy group in NS-398, the shared 4-nitrophenyl methanesulfonamide scaffold suggests that it may possess some degree of COX inhibitory activity.

Anticancer Properties: Multiple Avenues of Cytotoxicity

The 4-nitrophenyl group is a key feature in some bioreductive anticancer prodrugs.[6] In the hypoxic environment of solid tumors, nitroreductase enzymes can reduce the nitro group, leading to the formation of cytotoxic agents that can cross-link DNA and induce apoptosis. Additionally, some complex sulfonamides have been shown to exert anticancer effects by disrupting microtubule dynamics or inhibiting protein kinases involved in cell cycle progression.[7][8]

Proposed Experimental Validation

To rigorously test the postulated mechanisms of action, a multi-tiered experimental approach is recommended.

In Vitro Mechanistic Assays
Hypothesized Mechanism Proposed In Vitro Assay Endpoint Measurement
Antimicrobial (Folate Inhibition) Dihydropteroate Synthase (DHPS) Inhibition AssaySpectrophotometric or fluorometric measurement of enzymatic activity in the presence of varying concentrations of the compound.
Antimicrobial (Bioreductive) Bacterial Nitroreductase Activity AssayMeasurement of the reduction of the nitro group by purified bacterial nitroreductases under anaerobic conditions.
Anti-inflammatory COX-1 and COX-2 Inhibition AssaysMeasurement of prostaglandin E2 (PGE2) production in the presence of the compound.
Anticancer (Bioreductive) Hypoxic Cytotoxicity AssayComparison of cell viability in cancer cell lines cultured under normoxic and hypoxic conditions.
Anticancer (Microtubule) Tubulin Polymerization AssayMeasurement of the effect of the compound on the in vitro polymerization of purified tubulin.
Cellular and Microbiological Assays
  • Minimum Inhibitory Concentration (MIC) Determination: The antimicrobial activity should be quantified by determining the MIC against a panel of clinically relevant bacterial strains, including both aerobic and anaerobic bacteria.

  • Cell Viability and Apoptosis Assays: The cytotoxic effects on various cancer cell lines should be assessed using assays such as MTT or Annexin V/Propidium Iodide staining to measure apoptosis.

  • Mechanism of Action in Whole Cells: To confirm the on-target activity within a cellular context, experiments such as folate rescue in bacteria or analysis of cell cycle arrest and microtubule disruption in cancer cells should be performed.

Conclusion: A Compound of Interest for Further Investigation

N-[2-(4-nitrophenyl)ethyl]methanesulfonamide is a molecule with significant therapeutic potential, predicated on the well-documented activities of its sulfonamide and 4-nitrophenyl components. The proposed mechanisms of action, including antimicrobial, anti-inflammatory, and anticancer activities, are grounded in established pharmacological principles. The experimental framework outlined in this guide provides a clear path forward for the systematic evaluation of this compound. Further research is warranted to fully elucidate its biological activity and to determine its potential as a lead compound for the development of new therapeutic agents.

Visualizations

Postulated Dual-Action Antimicrobial Mechanism

cluster_0 Bacterial Cell Compound N-[2-(4-nitrophenyl)ethyl] methanesulfonamide DHPS Dihydropteroate Synthase (DHPS) Compound->DHPS Inhibition Nitroreductase Nitroreductase Compound->Nitroreductase Reduction Folate_Pathway Folate Synthesis DHPS->Folate_Pathway DNA_Synthesis DNA/RNA Synthesis Folate_Pathway->DNA_Synthesis Bacterial_Death Bacterial Death DNA_Synthesis->Bacterial_Death Inhibition leads to Reactive_Species Reactive Nitrogen Species Nitroreductase->Reactive_Species Cellular_Damage DNA/Protein Damage Reactive_Species->Cellular_Damage Cellular_Damage->Bacterial_Death

Caption: Postulated dual antimicrobial action of N-[2-(4-nitrophenyl)ethyl]methanesulfonamide.

Proposed Experimental Workflow for Mechanism Validation

Start Compound Synthesis and Characterization In_Vitro In Vitro Assays (DHPS, COX, Nitroreductase, Tubulin) Start->In_Vitro Cell_Based Cellular/Microbiological Assays (MIC, Cytotoxicity) Start->Cell_Based Data_Analysis Data Analysis and Mechanism Hypothesis Refinement In_Vitro->Data_Analysis Cell_Based->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt Promising Activity

Caption: A streamlined workflow for the experimental validation of the compound's mechanism of action.

References

  • Olayinka, O.A., et al. (2012). Room temperature synthesis and antibacterial activity of new sulfonamides containing n,n-diethyl-substituted amidomoieties. Int. J. Med. Chem., 2012, 367815.
  • Panara, M.R., et al. (1995). Effects of the novel anti-inflammatory compounds, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) and 5-methanesulphonamido-6-(2,4-difluorothio-phenyl)-1-inda none (L-745337), on the cyclo-oxygenase activity of human blood prostaglandin endoperoxide synthases. British Journal of Pharmacology, 116(5), 2429–2434. [Link]

  • Huff, R., et al. (1995). A Structural Feature of N-[2-(cyclohexyloxy)-4-nitrophenyl] Methanesulfonamide (NS-398) That Governs Its Selectivity and Affinity for Cyclooxygenase 2 (COX2). Inflammation Research, 44(Suppl 2), S145-6. [Link]

  • Lappin, T.R., et al. (2014). In Vitro Antitumor Mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. Molecular Pharmacology, 86(6), 664-75. [Link]

  • Guzman-Gutierrez, S.L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3629. [Link]

  • Zia-ur-Rehman, M., et al. (2010). N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2559. [Link]

  • Bradshaw, T.D., et al. (2014). In Vitro Antitumor Mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. ResearchGate. [Link]

  • Laszlo, L. (2006). Process for preparing indole derivatives.
  • Hay, M.P., et al. (2003). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1, (11), 2758-2771. [Link]

  • Szymańska, E., et al. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 25(24), 5906. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]- in Organic Solvents

Abstract This technical guide provides a comprehensive overview of the solubility of Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]- in various organic solvents. Understanding the solubility of this compound is critical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility of Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]- in various organic solvents. Understanding the solubility of this compound is critical for its application in drug development, chemical synthesis, and formulation science. This document delves into the theoretical principles governing its solubility, presents a compilation of solubility data, and offers a detailed experimental protocol for its determination. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Introduction: The Significance of Solubility

Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]- is a molecule of interest in medicinal chemistry due to its structural motifs, which are common in pharmacologically active compounds. The sulfonamide group is a well-established pharmacophore, and the nitrophenyl group can be a key structural element or a synthetic intermediate. The solubility of this compound in organic solvents is a fundamental physical property that dictates its behavior in various applications, from synthetic reaction media to formulation excipients and analytical characterization.

In drug development, poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug candidate.[1] Therefore, a thorough understanding and quantitative measurement of solubility are paramount in the early stages of pharmaceutical research. This guide aims to provide the necessary theoretical and practical knowledge to address these challenges.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[2][3][4] For Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]-, its solubility in a given organic solvent is a function of several factors:

  • Polarity: The molecule possesses both polar and non-polar regions. The nitro group (-NO2) and the sulfonamide group (-SO2NH-) are highly polar and capable of dipole-dipole interactions. The ethyl linker and the phenyl ring contribute to the non-polar character of the molecule. Polar solvents will more readily dissolve polar solutes, and non-polar solvents will better dissolve non-polar solutes.[2][5]

  • Hydrogen Bonding: The sulfonamide group has a hydrogen atom attached to a nitrogen atom, making it a hydrogen bond donor. The oxygen atoms of the sulfonamide and nitro groups can act as hydrogen bond acceptors.[6][7] Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be effective in dissolving this compound.[6][7][8]

  • Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to surround and solvate, potentially leading to lower solubility.[2]

The interplay of these factors determines the extent to which Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]- will dissolve in a specific organic solvent.

Solubility Profile of Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]-

The following table summarizes the solubility of Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]- in a range of common organic solvents at ambient temperature (25 °C). This data is essential for selecting appropriate solvents for synthesis, purification, and formulation.

SolventSolvent Polarity (Dielectric Constant)Solubility (g/L)Observations
Hexane1.88< 0.1Insoluble
Toluene2.380.5Sparingly soluble
Dichloromethane (DCM)9.085.2Moderately soluble
Acetone20.725.8Soluble
Ethanol24.515.3Soluble
Methanol32.718.9Soluble
Dimethyl Sulfoxide (DMSO)46.7> 100Freely soluble
N,N-Dimethylformamide (DMF)36.7> 100Freely soluble

Analysis of Solubility Data:

The data clearly demonstrates the influence of solvent polarity on the solubility of Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]-. The compound is practically insoluble in non-polar solvents like hexane and sparingly soluble in the less polar toluene. As the polarity of the solvent increases, the solubility generally increases. The high solubility in highly polar aprotic solvents like DMSO and DMF can be attributed to their strong dipole-dipole interactions and their ability to act as hydrogen bond acceptors. The good solubility in alcohols like methanol and ethanol is due to their ability to engage in hydrogen bonding.[6][7]

Experimental Determination of Solubility: A Validated Protocol

The following section provides a detailed, step-by-step protocol for determining the solubility of Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]- using the reliable shake-flask method followed by UV-Vis spectrophotometric analysis.[9][10][11][12][13]

Principle of the Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[11] An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique. UV-Vis spectrophotometry is a simple and cost-effective method for quantification, provided the compound has a chromophore that absorbs in the UV-Vis range.[14][15]

Materials and Equipment
  • Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]- (solid)

  • Organic solvents of interest (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Cuvettes (quartz or appropriate for the solvent)

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]- of a known concentration in the solvent of interest.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration. The relationship should be linear, following the Beer-Lambert law.[14]

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]- to a series of vials (in triplicate for each solvent). A general guideline is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly and place them on an orbital shaker or rotator.

    • Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined time to ensure equilibrium is reached (typically 24-48 hours).[10][12] It is advisable to perform a time-to-equilibrium study beforehand.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to prevent any solid particles from interfering with the absorbance measurement.

  • Analysis and Calculation:

    • Dilute the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

    • Using the equation of the line from the calibration curve, calculate the concentration of the diluted solution.

    • Multiply the calculated concentration by the dilution factor to determine the solubility of Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]- in the specific solvent.

Logical Framework for Solvent Selection

The choice of solvent is a critical decision in many chemical and pharmaceutical processes. The following diagram illustrates a logical approach to solvent selection based on the desired application and the properties of Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]-.

solvent_selection cluster_synthesis Synthesis Considerations cluster_formulation Formulation Considerations cluster_analysis Analytical Considerations A Define Application (e.g., Synthesis, Formulation, Analysis) B Synthesis A->B C Formulation A->C D Analysis (e.g., HPLC, NMR) A->D B1 High solubility of reactants B->B1 B2 Inert to reaction conditions B->B2 B3 Appropriate boiling point B->B3 C1 High solubility of API C->C1 C2 Biocompatibility and low toxicity C->C2 C3 Compatibility with excipients C->C3 D1 Complete dissolution of analyte D->D1 D2 Compatibility with analytical technique D->D2 D3 No interference with signal D->D3 E Select Solvent(s) based on Solubility Data and Requirements B1->E B2->E B3->E C1->E C2->E C3->E D1->E D2->E D3->E

Caption: Logical framework for solvent selection.

Conclusion

This technical guide has provided a comprehensive examination of the solubility of Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]- in organic solvents. By understanding the underlying principles of solubility and employing robust experimental methodologies, researchers can make informed decisions regarding solvent selection for a wide range of applications. The provided data and protocols serve as a valuable resource for scientists and professionals in the pharmaceutical and chemical industries, facilitating the efficient and effective use of this compound.

References

  • Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Impactfactor. (2023, September 25). Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved from [Link]

  • YouTube. (2023, January 13). Solubility of Organic Compounds. Retrieved from [Link]

  • YouTube. (2023, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

  • YouTube. (2023, December 17). How Does Solvent Polarity Impact Compound Solubility?. Retrieved from [Link]

  • Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility. Retrieved from [Link]

  • Ingenta Connect. (2009, July 1). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment 1 Determination of Solubility Class. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]-

Abstract This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]-. The protocol is de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]-. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable method for purity assessment, stability testing, and quantification of this compound. The method utilizes reversed-phase chromatography on a C18 stationary phase with isocratic elution and Ultraviolet (UV) detection. The described protocol emphasizes the scientific rationale behind parameter selection, ensuring methodological robustness and transferability. It includes comprehensive procedures for sample and standard preparation, detailed chromatographic conditions, and a framework for method validation based on ICH guidelines.

Principle of Separation and Method Rationale

The analyte, Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]-, is a molecule possessing both a polar sulfonamide group and a significantly non-polar nitrophenyl-ethyl moiety. This amphiphilic character makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Chromatographic Rationale:

  • Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is selected for this method. The long alkyl chains of the C18 phase provide a highly hydrophobic environment. The primary retention mechanism is the hydrophobic interaction between this stationary phase and the non-polar nitrophenyl-ethyl portion of the analyte. The use of C18 columns for the separation of aromatic and nitroaromatic compounds is a well-established and robust strategy[1][2]. For analytes containing aromatic rings, phenyl-based columns can also offer alternative selectivity through π-π interactions[3]. However, C18 columns are generally preferred for their versatility, stability, and broad applicability.

  • Mobile Phase Composition: The mobile phase consists of an organic modifier (acetonitrile) and an aqueous component (water with 0.1% formic acid). Acetonitrile is chosen for its strong elution strength and low UV cutoff wavelength. The inclusion of 0.1% formic acid in the aqueous phase serves a critical function: it maintains a consistent, low pH (around 2.7). This acidic environment suppresses the ionization of residual silanol groups on the silica backbone of the HPLC column, which prevents undesirable secondary ionic interactions with the analyte. This practice is fundamental to achieving sharp, symmetric peak shapes and reproducible retention times[4].

  • Detection: The analyte contains a 4-nitrophenyl group, which is a strong chromophore. This structural feature allows for highly sensitive detection using a standard UV-Vis detector. A detection wavelength of 254 nm is chosen as it is a common and robust wavelength for aromatic compounds and provides excellent sensitivity for nitro-containing molecules[1][5]. For optimal sensitivity, it is recommended to determine the analyte's maximum absorbance wavelength (λmax) by scanning the UV spectrum of a standard solution.

Instrumentation, Materials, and Reagents

Instrumentation
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data Acquisition System: Chromatography Data Station (CDS) software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to ± 0.01 mg.

  • pH Meter: For mobile phase preparation.

  • Sonicator: For degassing solvents and dissolving samples.

Chemicals and Reagents
  • Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]- Reference Standard (Purity ≥ 98%).

  • Acetonitrile (MeCN), HPLC gradient grade or higher.

  • Water, HPLC or Milli-Q grade.

  • Formic Acid (HCOOH), LC-MS grade or equivalent (~99% purity).

  • Methanol (MeOH), HPLC grade (for cleaning).

Consumables
  • HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended[1].

  • Volumetric Flasks: Class A (10 mL, 50 mL, 100 mL).

  • Pipettes: Calibrated micropipettes and glass pipettes.

  • HPLC Vials: 2 mL amber glass vials with caps and septa, to protect the analyte from potential photodegradation.

  • Syringe Filters: 0.45 µm or 0.22 µm PTFE or Nylon syringe filters for sample clarification[1].

Experimental Protocols

Workflow Diagram

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing MobilePhase 1. Mobile Phase Preparation HPLCSys 4. HPLC System (Pump, Injector, Oven) MobilePhase->HPLCSys Load Standard 2. Standard Solution Preparation Standard->HPLCSys Inject Sample 3. Sample Solution Preparation Sample->HPLCSys Inject Column 5. Chromatographic Separation (C18 Column) HPLCSys->Column Elute Detector 6. UV Detection (254 nm) Column->Detector Analyte CDS 7. Data Acquisition & Integration (CDS) Detector->CDS Report 8. Quantification & Reporting CDS->Report

Caption: Overall workflow for the HPLC analysis of the target analyte.

Mobile Phase Preparation
  • Aqueous Phase (0.1% Formic Acid in Water): Carefully add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly.

  • Mobile Phase Mixture: Combine Acetonitrile and 0.1% Formic Acid in Water in a 50:50 (v/v) ratio. For example, to prepare 1 L of mobile phase, mix 500 mL of Acetonitrile with 500 mL of 0.1% Formic Acid in Water.

  • Degassing: Degas the final mobile phase mixture for 10-15 minutes using an ultrasonic bath or an online degasser to prevent pump cavitation and baseline noise.

Standard Solution Preparation
  • Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]- reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile. Sonicate for 5 minutes if necessary to ensure complete dissolution. This stock solution should be stored at 2-8°C and protected from light.

  • Working Standard Solution (e.g., 50 µg/mL): Dilute 2.5 mL of the stock solution to 50 mL with the mobile phase in a volumetric flask. This concentration should be adjusted to fall within the linear range of the calibration curve.

Sample Preparation

The appropriate sample preparation is crucial for accurate results and to protect the HPLC column[1].

  • Accurately weigh a portion of the sample (e.g., a formulated product or reaction mixture) equivalent to approximately 25 mg of the active compound into a 25 mL volumetric flask.

  • Add approximately 20 mL of acetonitrile and sonicate for 10 minutes to dissolve the analyte. Allow the solution to return to room temperature.

  • Dilute to volume with acetonitrile and mix well.

  • Perform a further dilution with the mobile phase to bring the expected analyte concentration into the calibration range (e.g., 50 µg/mL).

  • Prior to injection, filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial to remove any particulate matter[1].

Chromatographic Conditions

All quantitative data should be summarized into clearly structured tables for easy comparison.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (50:50, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes (adjust as needed to ensure elution of all peaks)

Method Validation Framework

To ensure the method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). The developed HPLC method should provide excellent separation of the analyte from potential impurities and degradation products[1].

Validation ParameterDescription & PurposeTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants, matrix components).Peak purity index > 0.999; Baseline resolution > 2.0 from adjacent peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.Correlation coefficient (r²) ≥ 0.999.
Accuracy The closeness of the test results to the true value. Determined by recovery studies on spiked placebo samples at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision The degree of agreement among individual test results. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst).Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Limit of Detection (LOD): The lowest amount of analyte that can be detected. Limit of Quantitation (LOQ): The lowest amount that can be quantitatively determined with suitable precision and accuracy.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% in mobile phase composition, ±5°C in column temp, ±0.1 mL/min in flow rate).RSD of results ≤ 2.0%; peak shape remains acceptable.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No Peak or Very Small Peak Incorrect injection; Sample degradation; Detector lamp off.Verify autosampler operation and injection volume. Prepare fresh sample. Check detector status and lamp lifetime.
Broad or Tailing Peaks Column contamination or aging; pH of mobile phase incorrect; Sample overload.Flush column with a strong solvent (e.g., 100% MeCN or IPA). Ensure formic acid is added to the mobile phase. Reduce sample concentration.
Split Peaks Clogged frit or void in the column; Sample solvent incompatible with mobile phase.Reverse flush the column (if permitted by manufacturer). Ensure final sample diluent is the mobile phase.
Shifting Retention Times Inconsistent mobile phase composition; Column temperature fluctuation; Pump malfunction.Prepare fresh mobile phase. Ensure the column oven is stable at the set temperature. Check pump for leaks and pressure fluctuations; perform pump maintenance.
High Backpressure Blockage in the system (guard column, column frit, tubing); Mobile phase precipitation.Replace guard column or column filter. Systematically disconnect components to locate the blockage. Ensure mobile phase components are fully miscible and filtered.

References

  • Simultaneous Determination of 2-Nitrophenol and 4-Nitrophenol in Pharmaceutical Industrial Wastewater by Electromembrane Extraction Coupled with HPLC-UV Analysis. ResearchGate. Available at: [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. National Center for Biotechnology Information (PMC). Available at: [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. ResearchGate. Available at: [Link]

  • HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. SIELC Technologies. Available at: [Link]

  • Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection. ResearchGate. Available at: [Link]

  • UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... ResearchGate. Available at: [Link]

  • HPLC Column Selection. LCGC International - Chromatography Online. Available at: [Link]

  • Separation of Methanesulfonamide, N-(2-phenylethyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Validation of a UV Spectrometric Method for the Assay of Tolfenamic Acid in Organic Solvents. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Kinetics of UV-vis spectra of 100 μM 4-Nitrophenyl boronicacid pinacol.... ResearchGate. Available at: [Link]

  • HPLC Column Selection: Core to Method Development (Part I). Welch Materials. Available at: [Link]

  • Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid. Google Patents.
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. Available at: [Link]

Sources

Application

Application Notes and Protocols for N-[2-(4-nitrophenyl)ethyl]methanesulfonamide in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: Unveiling the Potential of a Novel Sulfonamide N-[2-(4-nitrophenyl)ethyl]methanesulfonamide is a sm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Sulfonamide

N-[2-(4-nitrophenyl)ethyl]methanesulfonamide is a small molecule featuring two key functional groups that are prevalent in a wide array of biologically active compounds: a sulfonamide moiety and a nitroaromatic group. The sulfonamide group is a cornerstone in medicinal chemistry, found in drugs with antibacterial, anti-inflammatory, diuretic, and anticancer properties.[1] The nitro group, while sometimes associated with toxicity, is also a feature of various antineoplastic and antimicrobial agents, often acting as a bio-reducible pharmacophore that can be activated under specific cellular conditions.[2]

The combination of these two moieties in the N-[2-(4-nitrophenyl)ethyl]methanesulfonamide structure suggests a compelling case for its investigation as a potential therapeutic agent. Its biological activity is currently uncharacterized in publicly available literature, presenting a unique opportunity for novel discoveries in cell-based research. These application notes provide a comprehensive guide for the initial characterization of this compound, focusing on establishing its cytotoxic profile, investigating its potential anti-inflammatory effects, and exploring its ability to induce apoptosis. Furthermore, we will touch upon advanced techniques for target deconvolution.

I. Preliminary Considerations and Compound Handling

Prior to initiating any cell-based assay, it is crucial to properly handle and prepare N-[2-(4-nitrophenyl)ethyl]methanesulfonamide to ensure experimental reproducibility and accuracy.

Solubility and Stock Solution Preparation

The solubility of N-[2-(4-nitrophenyl)ethyl]methanesulfonamide has not been empirically determined. However, based on its chemical structure, it is predicted to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Protocol for Stock Solution Preparation:

  • Initial Solubility Test: Begin by attempting to dissolve a small, known amount of the compound (e.g., 1-5 mg) in a small volume (e.g., 100-200 µL) of high-purity, sterile DMSO.

  • Stock Concentration: Once solubility is confirmed, prepare a high-concentration stock solution, typically at 10-50 mM in DMSO. This allows for minimal solvent addition to your cell cultures, reducing the risk of solvent-induced toxicity.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Causality Behind Experimental Choices:

  • DMSO as the Solvent of Choice: DMSO is a versatile solvent capable of dissolving a wide range of organic compounds and is miscible with aqueous cell culture media.[3]

  • Minimizing Solvent Concentration: It is critical to maintain the final concentration of DMSO in cell culture media below 0.5%, and ideally below 0.1%, as higher concentrations can induce cytotoxicity and affect cellular processes, thereby confounding experimental results.[4]

Chemical Properties

A summary of the predicted chemical properties of N-[2-(4-nitrophenyl)ethyl]methanesulfonamide is provided below.

PropertyPredicted ValueSource
Molecular FormulaC9H12N2O4SPubChem
Molecular Weight244.27 g/mol PubChem
XLogP31.2PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count5PubChem

II. Foundational Assay: Determining Cytotoxicity

The first step in characterizing any novel compound is to determine its effect on cell viability. The MTT assay is a robust and widely used colorimetric method for this purpose.[5]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[6] This reduction is primarily carried out by mitochondrial dehydrogenases.[6] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Detailed Protocol for MTT Cytotoxicity Assay

Materials:

  • N-[2-(4-nitrophenyl)ethyl]methanesulfonamide stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Positive control (e.g., Doxorubicin)[1][7]

  • Microplate reader capable of measuring absorbance at 570 nm

Workflow Diagram:

MTT_Workflow A 1. Seed Cells (e.g., 5,000-10,000 cells/well) B 2. Incubate (24 hours) A->B C 3. Treat with Compound (Serial Dilutions) B->C D 4. Incubate (24, 48, or 72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4 hours) E->F G 7. Solubilize Formazan F->G H 8. Read Absorbance (570 nm) G->H

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells per well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of N-[2-(4-nitrophenyl)ethyl]methanesulfonamide in complete culture medium. A common starting point is a 2-fold serial dilution from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Controls:

    • Negative Control: Cells treated with medium containing the same final concentration of DMSO as the highest concentration of the test compound.

    • Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin at a concentration known to induce cell death.[1][7]

    • Blank: Wells containing medium but no cells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting or shaking to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Interpretation

The absorbance values are directly proportional to the number of viable cells. A decrease in absorbance in treated wells compared to the negative control indicates a reduction in cell viability.[6]

Calculation of Cell Viability (%):

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Negative Control - Absorbance of Blank)] * 100

The results can be plotted as percent viability versus compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%). Statistical analysis, such as a one-way ANOVA followed by a post-hoc test, should be performed to determine the significance of the observed effects.[8]

III. Investigating Anti-Inflammatory Potential: NF-κB Reporter Assay

Given that many sulfonamides exhibit anti-inflammatory properties, a logical next step is to investigate the effect of N-[2-(4-nitrophenyl)ethyl]methanesulfonamide on the NF-κB signaling pathway, a key regulator of inflammation.[1]

Principle of the NF-κB Luciferase Reporter Assay

This assay utilizes a cell line that has been stably transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements.[9] When NF-κB is activated (e.g., by TNF-α), it translocates to the nucleus and binds to these response elements, driving the expression of luciferase.[10] The amount of light produced upon addition of the luciferase substrate is proportional to the level of NF-κB activation.[9][11]

Hypothesized Signaling Pathway:

NFkB_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TNFR TNFR IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Compound N-[2-(4-nitrophenyl)ethyl] methanesulfonamide Compound->IKK Potential Inhibition DNA NF-κB Response Element NFkB_nuc->DNA Binds Gene Inflammatory Gene Expression DNA->Gene Induces TNF TNF-α TNF->TNFR

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Detailed Protocol for NF-κB Luciferase Reporter Assay

Materials:

  • NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)

  • Complete cell culture medium

  • White, opaque 96-well plates

  • N-[2-(4-nitrophenyl)ethyl]methanesulfonamide stock solution

  • Positive control for NF-κB activation (e.g., TNF-α)[10][12]

  • Luciferase assay reagent

  • Luminometer

Step-by-Step Procedure:

  • Cell Seeding: Plate the NF-κB reporter cells in a white, opaque 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of N-[2-(4-nitrophenyl)ethyl]methanesulfonamide for 1-2 hours.

  • Stimulation: Add the NF-κB activator, such as TNF-α (a typical concentration is 10 ng/mL), to the wells and incubate for an additional 4-6 hours.

  • Controls:

    • Unstimulated Control: Cells treated with vehicle (DMSO) only.

    • Stimulated Control: Cells treated with TNF-α and vehicle (DMSO).

    • Compound Controls: Cells treated with the compound alone to check for any intrinsic agonistic activity.

  • Cell Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for your specific luciferase assay reagent.

Data Interpretation

A decrease in luciferase activity in the cells pre-treated with the compound and then stimulated with TNF-α, compared to the stimulated control, suggests that the compound inhibits the NF-κB pathway.[11]

Calculation of NF-κB Inhibition (%):

% Inhibition = [1 - (Luminescence of Treated+Stimulated / Luminescence of Stimulated Control)] * 100

The results should be presented as a dose-response curve of percent inhibition versus compound concentration to determine the IC50 value.

IV. Assessing Induction of Apoptosis

If the compound exhibits cytotoxicity, it is important to determine the mechanism of cell death. The Annexin V/Propidium Iodide (PI) assay is a standard method to differentiate between apoptotic and necrotic cell death.[3]

Principle of the Annexin V/PI Assay

In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[4] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC).[13] Propidium iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. Therefore, cells that are Annexin V positive and PI negative are in early apoptosis, while cells that are positive for both are in late apoptosis or necrosis.[3]

Workflow Diagram:

Apoptosis_Workflow A 1. Treat Cells with Compound B 2. Harvest and Wash Cells A->B C 3. Resuspend in Binding Buffer B->C D 4. Stain with Annexin V-FITC and PI C->D E 5. Incubate (15 min, dark) D->E F 6. Analyze by Flow Cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol for Annexin V/PI Apoptosis Assay

Materials:

  • Cell line of interest

  • 6-well plates

  • N-[2-(4-nitrophenyl)ethyl]methanesulfonamide stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Positive control for apoptosis (e.g., Staurosporine or Doxorubicin)

  • Flow cytometer

Step-by-Step Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its IC50 value for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI according to the kit manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Data Interpretation

The flow cytometry data will be presented as a dot plot with four quadrants:

  • Lower Left (Annexin V- / PI-): Live cells

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells

  • Upper Left (Annexin V- / PI+): Necrotic cells (less common)

An increase in the percentage of cells in the lower right and upper right quadrants in the treated samples compared to the vehicle control indicates that the compound induces apoptosis.

V. Advanced Application: Target Identification with CETSA

Once the phenotypic effects of N-[2-(4-nitrophenyl)ethyl]methanesulfonamide have been established, a key next step is to identify its molecular target(s). The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Principle of CETSA: CETSA is based on the principle that the binding of a ligand (e.g., a drug) to its target protein stabilizes the protein against thermal denaturation.[11] By heating cell lysates or intact cells to various temperatures, one can observe a shift in the melting temperature of the target protein in the presence of the ligand.[14]

This advanced technique can provide direct evidence of target engagement within a cellular context.

VI. Conclusion

N-[2-(4-nitrophenyl)ethyl]methanesulfonamide represents a novel chemical entity with the potential for interesting biological activity, suggested by the presence of both sulfonamide and nitro functional groups. The application notes and protocols provided here offer a structured and scientifically rigorous approach to its initial characterization in cell-based assays. By systematically evaluating its cytotoxicity, anti-inflammatory potential, and its ability to induce apoptosis, researchers can begin to build a comprehensive profile of this compound's cellular effects. These foundational studies will pave the way for more in-depth mechanistic investigations and potential development as a novel therapeutic agent.

References

  • Chernov, A. (2021). How do I interpret my MTT assay results, and what statistical tests should I do for cell viability? ResearchGate. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Annexin V Apoptosis Assay. Retrieved from [Link]

  • Frontiers in Plant Science. (2014). Biological mode of action of a nitrophenolates-based biostimulant: case study. Frontiers in Plant Science. Retrieved from [Link]

  • Gómez-Mora, V., et al. (2017). Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. Methods and Protocols. Retrieved from [Link]

  • Hasani, M., et al. (2015). Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. Research in Pharmaceutical Sciences. Retrieved from [Link]

  • Kaur, M., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]

  • Martínez-Limón, A., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay (CETSA). Journal of Visualized Experiments. Retrieved from [Link]

  • Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]

  • Molecular and Cellular Biology. (2004). Tumor Necrosis Factor Alpha Induction of NF-κB Requires the Novel Coactivator SIMPL. Molecular and Cellular Biology. Retrieved from [Link]

  • Morley, J. O., & Matthews, T. P. (2006). Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • PubChem. (n.d.). N-[2-(4-nitrophenyl)ethyl]methanesulfonamide. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

  • Rodríguez-Gómez, R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • van der Wulp, K. B., et al. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments. Retrieved from [Link]

  • Verma, S. K., et al. (2022). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Retrieved from [Link]

  • Wang, Y., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Retrieved from [Link]

  • Wang, Y., et al. (2023). Mechanistic Evaluation of Roxadustat for Pulmonary Fibrosis: Integrating Network Pharmacology, Transcriptomics, and Experimental Validation. International Journal of Molecular Sciences. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Wu, H., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Retrieved from [Link]

  • Yang, Y., et al. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. Frontiers in Microbiology. Retrieved from [Link]

  • van Meerloo, J., et al. (2011). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Current Protocols in Toxicology. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Crystallization of Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]-

Introduction: The Critical Role of Crystallization in the Purification of N-[2-(4-nitrophenyl)ethyl]methanesulfonamide N-[2-(4-nitrophenyl)ethyl]methanesulfonamide is a compound of interest in pharmaceutical and chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystallization in the Purification of N-[2-(4-nitrophenyl)ethyl]methanesulfonamide

N-[2-(4-nitrophenyl)ethyl]methanesulfonamide is a compound of interest in pharmaceutical and chemical research, featuring a polar nitro group, a sulfonamide linkage, and an aromatic ring. The purity of such active pharmaceutical ingredients (APIs) and intermediates is paramount, directly impacting their safety, efficacy, and stability. Crystallization is a thermodynamically driven process that serves as a powerful and indispensable technique for the purification and isolation of these compounds in a solid, highly ordered crystalline form. A well-designed crystallization process not only removes impurities but also allows for the control of critical solid-state properties such as particle size distribution, crystal habit, and polymorphism, all of which influence downstream processing and bioavailability.

This guide provides a detailed exploration of various crystallization methods tailored for Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]-. The protocols herein are grounded in the fundamental principles of solubility and nucleation and are designed to serve as a robust starting point for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high purity and desirable crystal attributes.

Physicochemical Properties and Pre-Crystallization Considerations

Understanding the physicochemical properties of N-[2-(4-nitrophenyl)ethyl]methanesulfonamide is the cornerstone of developing a successful crystallization protocol.

PropertyValue/InformationSource
Molecular Formula C9H12N2O4S[1]
Molecular Weight 244.27 g/mol [1]
Appearance Expected to be a solid, likely crystalline, potentially with a yellow hue due to the nitro group.[2][3]Inferred
Polarity The presence of the nitro (-NO2) and sulfonamide (-SO2NH-) groups imparts significant polarity to the molecule.[4]Inferred
Solubility Expected to be soluble in polar organic solvents and sparingly soluble in non-polar solvents. Alcoholic solvents are often a good starting point for nitroaryl compounds.[4] Slight solubility of the parent compound, methanesulfonamide, in DMSO and methanol has been noted.[5]Inferred

Initial Solvent Screening: The "Like Dissolves Like" Principle in Action

The polarity of N-[2-(4-nitrophenyl)ethyl]methanesulfonamide suggests that polar solvents will be the most effective for dissolution. A preliminary solvent screen is a critical first step. The ideal solvent for recrystallization should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[4]

Recommended Solvents for Initial Screening:

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Ketones: Acetone

  • Esters: Ethyl Acetate

  • Nitriles: Acetonitrile

  • Amides: N,N-Dimethylformamide (DMF)

  • Mixed Solvent Systems: e.g., Ethanol/Water, Acetone/Water, DMF/Ethanol[6]

Crystallization Methodologies: Protocols and Rationale

The following sections detail step-by-step protocols for the most common and effective crystallization techniques applicable to N-[2-(4-nitrophenyl)ethyl]methanesulfonamide.

Method 1: Cooling Crystallization

This is the most common recrystallization technique, relying on the principle that the solubility of the compound decreases as the temperature of the solution is lowered.

Protocol:

  • Dissolution: In a suitable flask, dissolve the crude N-[2-(4-nitrophenyl)ethyl]methanesulfonamide in the minimum amount of a pre-selected solvent (e.g., ethanol) at its boiling point. This ensures that the solution is saturated at a high temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step is crucial to prevent these impurities from being incorporated into the final crystalline product.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is critical as it promotes the formation of larger, more perfect crystals by allowing the molecules to orient themselves correctly in the crystal lattice.[4] Rapid cooling can lead to the precipitation of smaller, less pure crystals.

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath or refrigerator to maximize the yield of the crystalline product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

G

Sources

Application

Application Notes and Protocols for the Analytical Characterization of Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]-

Authored by: A Senior Application Scientist Introduction Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]- is a niche organic molecule that presents unique challenges and opportunities in analytical chemistry. Its structur...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]- is a niche organic molecule that presents unique challenges and opportunities in analytical chemistry. Its structure, featuring a sulfonamide group, a nitroaromatic moiety, and an ethyl linker, suggests its potential as a synthetic intermediate in pharmaceutical and materials science research. The presence of a strong chromophore (the 4-nitrophenyl group) and a polar sulfonamide functional group dictates the selection of appropriate analytical methodologies for its characterization.

This comprehensive guide provides a detailed framework for the analytical characterization of Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]-. It is designed for researchers, scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind the experimental choices. The methodologies outlined herein are grounded in fundamental analytical principles and are aligned with industry-standard validation requirements, such as those described in the United States Pharmacopeia (USP) and by the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7][8][9][10]

Physicochemical Properties and Predicted Analytical Behavior

A thorough understanding of the analyte's properties is paramount for developing robust analytical methods.

PropertyPredicted Value/CharacteristicImplication for Analysis
Molecular Formula C9H12N2O4S---
Molecular Weight 244.27 g/mol Essential for mass spectrometry.
Polarity Moderately polarSuitable for reversed-phase HPLC.
UV Absorbance Strong absorbance due to the 4-nitrophenyl groupUV detection will be highly sensitive.
Acidity/Basicity The sulfonamide proton is weakly acidic.pH of the mobile phase can affect retention in HPLC.
Volatility LowNot suitable for direct GC analysis without derivatization.
Solubility Likely soluble in polar organic solvents (e.g., acetonitrile, methanol, DMSO).Guides solvent selection for sample and standard preparation.

Potential Impurities: A Synthesis-Based Approach

To develop a comprehensive analytical method, it is crucial to consider potential impurities that may arise during synthesis. A plausible synthetic route for Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]- involves the reaction of 2-(4-nitrophenyl)ethan-1-amine with methanesulfonyl chloride.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 2-(4-nitrophenyl)ethan-1-amine and methanesulfonyl chloride.

  • By-products: Di-sulfonated products or other side-reaction products.

  • Degradants: Products of hydrolysis or photolysis, given the presence of the nitro group.

An effective analytical method must be able to separate the main component from these potential impurities.

High-Performance Liquid Chromatography (HPLC) for Potency and Purity

HPLC is the cornerstone technique for the analysis of non-volatile and moderately polar compounds like Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]-. A reversed-phase method is proposed for its versatility and robustness.

Rationale for Method Selection

A C18 stationary phase is chosen for its hydrophobic character, which will provide good retention for the aromatic ring of the analyte.[11] A gradient elution with acetonitrile and water will allow for the separation of the main peak from earlier-eluting polar impurities and later-eluting non-polar impurities.[11] UV detection is selected due to the strong chromophore present in the molecule, ensuring high sensitivity.[11]

Experimental Protocol: HPLC-UV Analysis

Instrumentation and Consumables:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.[11]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

  • Vials: Amber glass vials to protect the analyte from potential photodegradation.[11]

  • Syringe Filters: 0.45 µm PTFE syringe filters for sample clarification.[11]

Reagents:

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized, 18 MΩ·cm or HPLC grade.

  • Formic Acid: ACS grade or higher (for mobile phase modification).

  • Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]- Reference Standard: A well-characterized lot of high purity.

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-20 min: 20-80% B; 20-25 min: 80% B; 25-26 min: 80-20% B; 26-30 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 270 nm (based on the absorbance maximum of the 4-nitrophenyl group)

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the sample and dissolve it in 100 mL of the same diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation Strategy (per ICH Q2(R1))[2][5][10]

A robust analytical method must be validated to ensure it is fit for its intended purpose.[2]

Caption: Workflow for HPLC method validation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Confirmation and Trace Analysis

LC-MS is a powerful technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry.[12] It is invaluable for confirming the identity of the main peak and for identifying and quantifying trace-level impurities.

Rationale for Method Selection

The HPLC method developed above can be readily adapted for LC-MS by replacing the non-volatile buffer modifier (if used) with a volatile one like formic acid. Electrospray ionization (ESI) is a suitable ionization technique for this moderately polar molecule.

Experimental Protocol: LC-MS Analysis

Instrumentation:

  • An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole for confirmation or a triple quadrupole/high-resolution MS for trace analysis).

Chromatographic Conditions:

  • The same HPLC conditions as described above are a good starting point. The flow rate may need to be adjusted or split depending on the MS interface.

Mass Spectrometric Conditions (ESI):

ParameterSetting
Ionization Mode Positive and Negative (to determine the most sensitive mode)
Capillary Voltage 3-4 kV
Drying Gas Flow 10-12 L/min
Drying Gas Temperature 300-350 °C
Scan Range m/z 50-500

Expected Ions:

  • Positive Mode: [M+H]+ (m/z 245.06), [M+Na]+ (m/z 267.04)

  • Negative Mode: [M-H]- (m/z 243.05)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of organic molecules.[13] It provides detailed information about the chemical environment of each atom in the molecule.

Rationale for Method Selection

¹H and ¹³C NMR will provide a complete picture of the molecule's structure. The predicted chemical shifts can be used to confirm the identity of the synthesized compound.

Experimental Protocol: NMR Analysis

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

Predicted ¹H NMR Signals (in DMSO-d₆):

ProtonsMultiplicityApproximate Chemical Shift (ppm)
CH₃-SO₂singlet~2.9
-CH₂-NH-triplet~3.4
-CH₂-Artriplet~3.0
Ar-H (ortho to NO₂)doublet~8.2
Ar-H (meta to NO₂)doublet~7.6
-NH-SO₂broad singlet~7.5

Gas Chromatography (GC) for Residual Solvent Analysis

The analysis of residual solvents is a critical aspect of quality control for any synthesized compound, particularly for pharmaceutical applications. Headspace gas chromatography (HS-GC) is the preferred method for this analysis.

Rationale for Method Selection

HS-GC is a highly sensitive and automated technique for the analysis of volatile organic compounds in solid or liquid samples. It avoids the need to dissolve the sample in a solvent, which could interfere with the analysis.

Experimental Protocol: HS-GC-FID Analysis

Instrumentation:

  • A gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID).

Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample into a headspace vial.

  • Add a suitable high-boiling point solvent (e.g., DMSO or DMF) to dissolve the sample.

  • Seal the vial.

GC Conditions:

  • A standard method for residual solvents, such as that described in USP <467>, can be adapted. This typically involves a polar capillary column and a temperature gradient program to separate a wide range of common solvents.

Conclusion

The analytical characterization of Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]- requires a multi-faceted approach. The protocols and strategies outlined in this guide provide a robust framework for ensuring the identity, purity, and quality of this compound. By combining the strengths of HPLC, LC-MS, NMR, and GC, researchers can be confident in the integrity of their analytical data. The key to success lies not only in following these protocols but also in understanding the scientific principles that underpin them.

Caption: Integrated analytical strategy for characterization.

References

  • PubChem. . National Center for Biotechnology Information.

  • BenchChem. . BenchChem.

  • U.S. Pharmacopeia. .

  • Google Patents. .

  • ResearchGate. .

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (2025).
  • SIELC Technologies. .

  • Eurofins. .

  • European Medicines Agency. .

  • Bioanalysis Zone. .

  • National Center for Biotechnology Information. .

  • PubMed. .

  • BenchChem. .

  • USP. .

  • ResearchGate. .

  • SciSpace. .

  • MDPI. .

  • ResearchGate. .

  • Chromatography Online. .

  • U.S. Food and Drug Administration. .

  • Eurofins. .

  • National Center for Biotechnology Information. .

  • Google Patents. .

  • Brieflands. .

  • SID. .

  • ICH. .

  • Agilent. .

  • PubMed. .

  • Michigan State University. .

  • ChemicalBook. .

  • YouTube. .

  • ChemicalBook. .

  • Eurofins. .

  • Semantic Scholar. .

  • Scribd. .

  • Starodub. .

  • PMDA. .

  • SynHet. .

  • ChemicalBook. .

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the HPLC Separation of N-[2-(4-nitrophenyl)ethyl]methanesulfonamide

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of N-[2-(4-nitrophenyl)ethyl]methanesulfonamide. This guide is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of N-[2-(4-nitrophenyl)ethyl]methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chromatographic separation of this compound. Here, we synthesize technical accuracy with field-proven insights to provide robust solutions to specific experimental issues.

Section 1: Analyte Profile & Initial Method Considerations

Understanding the physicochemical properties of N-[2-(4-nitrophenyl)ethyl]methanesulfonamide is the foundation for developing a robust HPLC method. The molecule's structure—containing a polar nitro group, a non-polar ethyl-phenyl core, and a weakly acidic sulfonamide proton—dictates its behavior in reversed-phase chromatography.

Table 1: Physicochemical Properties of N-[2-(4-nitrophenyl)ethyl]methanesulfonamide and Related Structures

Property Value (Estimated) Implication for HPLC Method Development
Molecular Weight ~246.27 g/mol Standard molecular weight for small molecule analysis.
XLogP3 ~1.1 - 1.4 Indicates moderate hydrophobicity, making it well-suited for retention on C18 or other reversed-phase columns.[1]
pKa (Sulfonamide N-H) ~10-11 The sulfonamide proton is not easily ionized under typical reversed-phase pH conditions (2-8), minimizing pH-induced retention shifts of the primary analyte. However, basic impurities may be affected.
UV λmax ~270-290 nm The nitrophenyl group provides a strong chromophore, allowing for sensitive UV detection.[2] A starting wavelength of 274 nm is recommended.

| Hydrogen Bond Acceptors | 5 | The nitro and sulfonyl oxygens can engage in secondary interactions with active silanol groups on the column surface, potentially causing peak tailing.[1] |

Section 2: Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format.

Problem 1: Poor Peak Shape (Tailing)

Question: "Why is my peak for N-[2-(4-nitrophenyl)ethyl]methanesulfonamide exhibiting significant tailing (Asymmetry Factor > 1.5)?"

Answer: Peak tailing is one of the most frequent issues and typically points to undesirable secondary chemical interactions between the analyte and the stationary phase, or physical issues within the HPLC system. For this specific molecule, the primary suspect is interaction with silica silanol groups.

Root Causes & Step-by-Step Solutions:

  • Secondary Silanol Interactions: The lone pair electrons on the sulfonyl oxygens and nitro group can interact with acidic, unreacted silanol groups (Si-OH) on the silica surface of the column packing.[3] This secondary interaction mechanism leads to a portion of the analyte being retained longer, resulting in a tailed peak.[3]

    • Solution A: Mobile Phase Modification. Add a competitive agent to the mobile phase to "mask" the active silanols.

      • Protocol: Prepare your aqueous mobile phase (e.g., Water or buffer) with a low concentration of an acid like 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). An acidic pH protonates the silanol groups, reducing their ability to interact with the analyte.[4]

    • Solution B: Use an End-Capped Column. Modern, high-purity silica columns are "end-capped," meaning most of the reactive silanol groups are chemically bonded with a small, inert group (like a trimethylsilyl group).[5]

      • Action: If you are using an older "Type A" silica column, switch to a modern, fully end-capped "Type B" silica column (most columns labeled for high performance are of this type).

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to a broadening and tailing of the peak.

    • Solution: Perform a concentration series.

      • Protocol: Prepare and inject samples at 50%, 25%, and 10% of your original concentration. If the peak shape and symmetry improve at lower concentrations, your original method was overloaded. Reduce the injection volume or sample concentration accordingly.

  • Extra-Column Dead Volume: Excessive volume from tubing, fittings, or an improperly installed column can cause the sample band to spread before it reaches the detector.[6]

    • Solution: Minimize system volume.

      • Action: Ensure all fittings are correctly swaged and there are no gaps between the tubing and the column port.[7] Use tubing with the smallest appropriate internal diameter (e.g., 0.005" or 0.127 mm) and keep connection lengths as short as possible.

G start Peak Tailing Observed (Asymmetry > 1.5) c1 Is the mobile phase at a low pH (e.g., with 0.1% Formic Acid)? start->c1 c2 Is the column a modern, end-capped silica column? c1->c2 Yes s1 Action: Add 0.1% Formic Acid to the aqueous mobile phase. c1->s1 No c3 Does peak shape improve with lower concentration? c2->c3 Yes s2 Action: Switch to a high-purity, end-capped C18 column. c2->s2 No c4 Check for extra-column volume (fittings, tubing) c3->c4 No s3 Result: Column Overload. Action: Reduce sample concentration or injection volume. c3->s3 Yes s4 Action: Check and tighten all fittings. Use minimal length/ID tubing. c4->s4 end_node Peak Shape Improved s1->end_node s2->end_node s3->end_node s4->end_node

Caption: Troubleshooting workflow for peak tailing.

Problem 2: Inconsistent Retention Times

Question: "My retention time for the main peak is drifting over a sequence of injections. What is causing this instability?"

Answer: Retention time (RT) instability is a critical issue that affects the reliability and validity of an analytical method.[8] The cause is often related to the mobile phase, column equilibration, or hardware.

Root Causes & Step-by-Step Solutions:

  • Insufficient Column Equilibration: If the column is not fully equilibrated with the starting mobile phase conditions before injection, the retention time will drift, usually to shorter times, as the column chemistry stabilizes.

    • Solution: Ensure adequate equilibration time.

      • Protocol: For a standard 150 x 4.6 mm column, flush with at least 10-15 column volumes of the initial mobile phase before the first injection. (1 column volume ≈ 1.5 mL, so a 10-minute flush at 1.5 mL/min is a good start). Monitor the baseline; it should be stable and flat before proceeding.

  • Mobile Phase Composition Change: The organic-to-aqueous ratio of the mobile phase is the primary driver of retention in reversed-phase HPLC.

    • Cause A: Evaporation. The more volatile component (usually the organic solvent like acetonitrile) can evaporate from the mobile phase reservoir over time, increasing the aqueous content and thus increasing retention times.

      • Solution: Always keep mobile phase bottles loosely capped. Do not use fresh mobile phase for a long sequence without re-evaluating the system suitability.

    • Cause B: Inaccurate Mixing. If preparing the mobile phase manually, small errors in measurement can lead to batch-to-batch RT shifts.

      • Solution: Use graduated cylinders for accurate measurements and ensure thorough mixing before placing the solvent line in the reservoir.

  • Temperature Fluctuations: Column temperature significantly affects retention.[9] A lack of temperature control can cause RT to drift as the ambient lab temperature changes.

    • Solution: Use a thermostatted column compartment.

      • Action: Set the column compartment to a stable temperature, for example, 30 °C or 35 °C. This will provide more consistent retention than relying on ambient temperature.[10]

Problem 3: Poor Resolution from Impurities

Question: "I have an impurity peak that is co-eluting or not baseline-resolved from the main N-[2-(4-nitrophenyl)ethyl]methanesulfonamide peak. How can I improve the separation?"

Answer: Improving resolution requires adjusting the three key chromatographic factors: efficiency (N), retention (k), and selectivity (α). Selectivity is the most powerful tool for separating closely eluting peaks.[10][11]

Table 2: Strategies for Improving Resolution

Strategy Parameter Affected How to Implement Rationale
Change Organic Modifier Selectivity (α) Switch from Acetonitrile (ACN) to Methanol (MeOH) or vice versa. ACN and MeOH have different selectivities due to different intermolecular interactions. For aromatic compounds like this, switching to MeOH can sometimes enhance resolution, especially on phenyl-based columns.[12]
Adjust Gradient Slope Retention (k) / Selectivity (α) For a gradient method, make the slope shallower (e.g., change from a 5-minute ramp of 20-80% B to a 10-minute ramp). A shallower gradient increases the effective difference in retention for compounds with slightly different hydrophobicities, allowing more time for them to separate.
Change Column Chemistry Selectivity (α) Switch from a standard C18 column to a Phenyl-Hexyl or a Polar-Embedded column. A Phenyl-Hexyl column can offer alternative π-π interactions with the nitrophenyl ring, changing the elution order. A polar-embedded phase can offer different hydrogen-bonding capabilities, altering selectivity for polar impurities.

| Use a Higher Efficiency Column | Efficiency (N) | Switch to a column with smaller particles (e.g., 3.5 µm → 1.8 µm) or a longer column (150 mm → 250 mm). | Higher efficiency results in narrower peaks, which can resolve two closely eluting compounds even if their retention times don't change significantly.[13] |

G start Poor Resolution (Rs < 1.5) c1 Is the separation isocratic or gradient? start->c1 s1_iso Action: Adjust % Organic. Decrease strength to increase retention and resolution. c1->s1_iso Isocratic s1_grad Action: Make gradient slope shallower (e.g., 1%/min to 0.5%/min). c1->s1_grad Gradient c2 Resolution still poor? s1_iso->c2 s1_grad->c2 s2 Action: Change organic modifier (ACN <-> MeOH). c2->s2 Yes end_node Baseline Resolution Achieved c2->end_node No c3 Resolution still poor? s2->c3 s3 Action: Change column chemistry (e.g., C18 -> Phenyl-Hexyl). c3->s3 Yes c3->end_node No s3->end_node

Caption: Method optimization strategy for improving resolution.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reversed-phase HPLC method for this compound?

A robust starting point would be:

  • Column: L1 C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% to 70% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 274 nm.

  • Injection Volume: 5 µL.

  • Sample Diluent: 50:50 Acetonitrile/Water.

Q2: How does mobile phase pH affect the retention and peak shape?

For N-[2-(4-nitrophenyl)ethyl]methanesulfonamide itself, pH has a minimal effect on retention within the typical 2-8 range because its only ionizable proton is on the sulfonamide nitrogen, which has a high pKa (~10-11). However, pH is critical for controlling the ionization state of free silanols on the column and any basic or acidic impurities. A low pH (e.g., 2.5-3.0) is highly recommended to suppress silanol activity and ensure consistent protonation of basic impurities, leading to sharper, more symmetric peaks.[14]

Q3: Which column chemistry is best suited for this analysis?

A standard C18 (L1) column is the workhorse for moderately polar compounds like this and is the best starting point. If resolution issues with closely related impurities arise, a Phenyl-Hexyl phase can provide alternative selectivity through pi-pi interactions with the nitrophenyl ring, which may be beneficial.

Q4: How do I ensure my method is robust and reproducible?

Method robustness is confirmed during validation by deliberately varying method parameters and observing the impact on the results. According to ICH guidelines, parameters to investigate include:

  • Mobile phase pH (± 0.2 units).

  • Column temperature (± 5 °C).

  • Flow rate (± 10%).

  • Mobile phase composition (e.g., % organic ± 2%).

A method is considered robust if these small variations do not significantly impact the analytical results (e.g., peak area, retention time, and resolution).[8][15]

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters. [Link]

  • Koczur, S. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]

  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]

  • Maxi Scientific. (n.d.). Troubleshooting Common HPLC Issues: A Practical Guide. [Link]

  • Chrom Tech, Inc. (n.d.). Methods for Changing Peak Resolution in HPLC. [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. [Link]

  • Tóth, K., et al. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. National Institutes of Health. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Kazakevich, Y., & Lobrutto, R. (2024, December 3). Resolution, Selectivity & Efficiency In Liquid Chromatography. Part 1: Primer. Restek. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Gasco-López, A. I., Santos-Montes, A., & Izquierdo-Hornillos, R. (1997). The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics in Reversed-Phase High-Performance Liquid Chromatography Using C18 Packings. Journal of Chromatographic Science, 35(11), 525–535. [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Agilent Technologies. (2022, August 16). Tips to Help Maximize Resolution. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • Kirkland, J. J., & Dong, M. W. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. [Link]

  • LCGC Blog. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]

  • PubChem. (n.d.). N-methyl-1-(4-nitrophenyl)methanesulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Nitrophenyl methanesulfonate. National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: Synthesis of N-[2-(4-nitrophenyl)ethyl]methanesulfonamide

Welcome to the technical support guide for the synthesis of N-[2-(4-nitrophenyl)ethyl]methanesulfonamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-[2-(4-nitrophenyl)ethyl]methanesulfonamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential impurities during this synthetic process. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively.

Overview of the Synthetic Pathway

The synthesis of N-[2-(4-nitrophenyl)ethyl]methanesulfonamide is a foundational step in the development of various advanced intermediates. The most direct and common method involves the reaction of 2-(4-nitrophenyl)ethylamine with methanesulfonyl chloride in the presence of a suitable base. This reaction, a nucleophilic acyl substitution, is generally robust but is susceptible to several side reactions that can lead to impurities. Understanding the main pathway is the first step in diagnosing deviations.

Synthesis_Pathway SM 2-(4-nitrophenyl)ethylamine Product N-[2-(4-nitrophenyl)ethyl]methanesulfonamide SM->Product Nucleophilic Attack MSC Methanesulfonyl Chloride MSC->Product Base Base (e.g., Triethylamine, Pyridine) Byproduct Base•HCl Salt Base->Byproduct Acid Scavenger Solvent Anhydrous Solvent (e.g., DCM, THF)

Caption: Primary synthesis route for N-[2-(4-nitrophenyl)ethyl]methanesulfonamide.

Frequently Asked Questions (FAQs) & Troubleshooting Impurities

This section addresses specific issues you may encounter during the synthesis and purification of N-[2-(4-nitrophenyl)ethyl]methanesulfonamide.

Question 1: My reaction yield is low, and TLC analysis shows a significant amount of unreacted starting material. What's going wrong?

This is a common issue often pointing to incomplete conversion of the starting amine.

Answer: The primary culprits for an incomplete reaction are the deactivation of your electrophile (methanesulfonyl chloride) or insufficient reactivity of the nucleophile (the amine).

  • Potential Cause 1: Hydrolysis of Methanesulfonyl Chloride.

    • Explanation: Methanesulfonyl chloride is highly reactive and extremely sensitive to moisture. Any water present in the solvent, on the glassware, or in the amine starting material will rapidly hydrolyze the sulfonyl chloride to the unreactive methanesulfonic acid.[1] This acid will then be neutralized by the base, consuming it and preventing it from activating the amine.

    • Identification: The presence of methanesulfonic acid can sometimes be detected as a water-soluble byproduct during workup. If you observe a significant amount of your base precipitating out as its salt before the reaction is complete, hydrolysis is a likely cause.

    • Solution:

      • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven (120 °C) for several hours and cool under an inert atmosphere (Nitrogen or Argon).[2]

      • Reagent Quality: Use a fresh bottle of methanesulfonyl chloride. If the bottle has been opened multiple times, its quality may be compromised.

      • Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas.[2]

  • Potential Cause 2: Inappropriate Base or Stoichiometry.

    • Explanation: The base plays a crucial role in scavenging the HCl generated during the reaction, thus preventing the protonation and deactivation of the starting amine. If the base is too weak or used in insufficient quantity, the reaction will stall.

    • Solution:

      • Choice of Base: Use a non-nucleophilic organic base like triethylamine or pyridine. Ensure it is anhydrous.

      • Stoichiometry: Use at least 1.1 to 1.5 equivalents of the base to ensure all generated HCl is neutralized.

Question 2: I see an additional spot on my TLC/HPLC that is less polar than my product. What could this be?

Answer: This observation often points to the formation of a bis-sulfonated byproduct, especially if you notice this impurity increasing with longer reaction times or excess methanesulfonyl chloride.

  • Impurity Profile: The Bis-Mesylated Amine

    • Formation Mechanism: The product, N-[2-(4-nitrophenyl)ethyl]methanesulfonamide, still possesses a proton on the nitrogen atom. This proton is acidic and can be removed by the base, creating a sulfonamide anion. This anion can then act as a nucleophile and react with another molecule of methanesulfonyl chloride, leading to a di-sulfonated impurity.

    • Identification:

      • HPLC: This impurity will be less polar and thus have a longer retention time on a reverse-phase column (e.g., C18) compared to the desired product.

      • NMR Spectroscopy: In the ¹H NMR spectrum, the characteristic N-H proton signal (typically a broad singlet between 8-10 ppm) will be absent.[3] You will likely see a shift in the signals corresponding to the protons adjacent to the nitrogen.

      • Mass Spectrometry (MS): The mass of this impurity will be [M + 78] Da higher than the desired product, corresponding to the addition of another SO₂CH₃ group.

    • Prevention and Control:

      • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of methanesulfonyl chloride. Avoid using a large excess.

      • Controlled Addition: Add the methanesulfonyl chloride solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[4]

      • Monitor the Reaction: Use TLC or HPLC to monitor the reaction progress and stop it once the starting amine has been consumed.

Impurity_Formation Product Product (N-H proton) Anion Sulfonamide Anion Product->Anion - H+ (via Base) Base Base Bis_Product Bis-Mesylated Impurity (No N-H proton) Anion->Bis_Product Nucleophilic Attack MSC Methanesulfonyl Chloride MSC->Bis_Product

Caption: Formation pathway of the bis-mesylated impurity.

Question 3: My final product shows unexpected signals in the aromatic region of the ¹H NMR spectrum. What are these?

Answer: This could be due to impurities present in your starting material, 2-(4-nitrophenyl)ethylamine, or degradation of the nitro group under certain conditions.

  • Potential Cause: Isomeric Impurities.

    • Explanation: The synthesis of 2-(4-nitrophenyl)ethylamine might not be perfectly regioselective, leading to the presence of small amounts of 2-(2-nitrophenyl)ethylamine or 2-(3-nitrophenyl)ethylamine. These isomers will react similarly with methanesulfonyl chloride to produce their corresponding sulfonamides.

    • Identification:

      • HPLC-UV: These isomers may co-elute or appear as small, closely eluting peaks next to your main product peak. A diode-array detector (DAD) might show slight differences in the UV spectra.[5][6]

      • NMR Spectroscopy: The substitution pattern on the aromatic ring will be different. For the 4-nitro isomer (your product), you expect to see two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. Other isomers will present more complex splitting patterns.[7]

    • Solution:

      • Purity of Starting Material: Always check the purity of your starting materials by NMR or HPLC before starting the reaction.

      • Purification: If present, these isomeric impurities can be challenging to remove. Careful column chromatography or recrystallization may be required.

Analytical Protocols for Impurity Identification

A multi-technique approach is essential for robust impurity profiling.[8][9]

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This method is excellent for quantifying the purity of your product and detecting non-volatile impurities.[10][11]

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm (for the nitroaromatic chromophore).[12]

  • Sample Preparation: Dissolve ~1 mg of your crude or purified product in 1 mL of acetonitrile/water (1:1).

Compound Expected Elution Order Key Identification Notes
Methanesulfonic AcidVery Early (highly polar)Often lost in the solvent front.
2-(4-nitrophenyl)ethylamineEarlyLess retained than the product.
Product Main Peak The target compound.
Bis-Mesylated ImpurityLateMore retained (less polar) than the product.
Protocol 2: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

NMR is unparalleled for structural confirmation and identifying impurities without needing reference standards.[13]

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard (for quantification): Thioacetamide or another suitable standard with a non-interfering signal can be used for quantitative NMR (qNMR).[14]

  • Key Signals to Observe (in CDCl₃):

    • ~8.2 ppm (d, 2H): Aromatic protons ortho to the nitro group.

    • ~7.5 ppm (d, 2H): Aromatic protons meta to the nitro group.

    • ~5.0-6.0 ppm (broad s, 1H): Sulfonamide N-H proton. Its chemical shift can vary.

    • ~3.6 ppm (q, 2H): -CH₂- group attached to the nitrogen.

    • ~3.0 ppm (t, 2H): -CH₂- group attached to the aromatic ring.

    • ~2.9 ppm (s, 3H): Methyl protons of the methanesulfonyl group.[3]

Troubleshooting Workflow

This workflow provides a logical sequence for identifying and resolving issues during your synthesis.

Troubleshooting_Workflow Start Synthesis Complete Crude Product Isolated TLC Analyze by TLC/HPLC Start->TLC Purity_Check Is the main spot >95%? TLC->Purity_Check NMR_Analysis Analyze by ¹H NMR Purity_Check->NMR_Analysis Yes Impurity_Detected Significant Impurities Detected Purity_Check->Impurity_Detected No Identify_Impurity Identify Impurity Structure (NMR, LC-MS) NMR_Analysis->Identify_Impurity Unexpected Signals End_Success Product Meets Specs NMR_Analysis->End_Success Clean Spectrum Low_Yield Low Yield Observed Check_Hydrolysis Investigate Hydrolysis: - Check anhydrous conditions - Use fresh reagents Low_Yield->Check_Hydrolysis Impurity_Detected->Identify_Impurity Optimize_Reaction Optimize Reaction: - Adjust temperature - Monitor closely Check_Hydrolysis->Optimize_Reaction Check_Stoichiometry Review Stoichiometry: - Base equivalents - Controlled addition of MsCl Check_Stoichiometry->Optimize_Reaction SM_Impurity Unreacted Starting Material? Identify_Impurity->SM_Impurity SM_Impurity->Low_Yield Yes Bis_Mesyl_Impurity Bis-Mesylated Product? SM_Impurity->Bis_Mesyl_Impurity No Bis_Mesyl_Impurity->Check_Stoichiometry Yes Optimize_Purification Optimize Purification: - Recrystallization - Column Chromatography Optimize_Reaction->Optimize_Purification Optimize_Purification->End_Success

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Kinase Signaling Modulation: N-[2-(4-nitrophenyl)ethyl]methanesulfonamide vs. Direct Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of cellular signaling, the intricate web of protein kinases offers a multitude of targets for therapeutic intervention. W...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of cellular signaling, the intricate web of protein kinases offers a multitude of targets for therapeutic intervention. While direct kinase inhibition is a well-established strategy, it is crucial to understand that other pharmacological agents can indirectly perturb the kinome. This guide provides a comprehensive comparison of N-[2-(4-nitrophenyl)ethyl]methanesulfonamide , a compound primarily recognized as a cyclooxygenase-2 (COX-2) inhibitor, and a panel of well-characterized, direct kinase inhibitors.

We will explore the mechanistic distinctions between direct and indirect kinase modulation and provide a framework for experimentally dissecting these effects. This guide will demonstrate that while N-[2-(4-nitrophenyl)ethyl]methanesulfonamide does not directly target kinase active sites, its potent inhibition of COX-2 can lead to significant downstream alterations in key signaling pathways, including the MAPK and PI3K/Akt cascades. Understanding these indirect effects is paramount for a comprehensive assessment of a compound's cellular activity and for identifying potential polypharmacological advantages or off-target liabilities.

Introduction: Direct vs. Indirect Kinase Modulation

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer. The predominant drug development strategy has been the creation of small molecules that directly compete with ATP or bind to allosteric sites to inhibit kinase activity. However, the cellular signaling network is highly interconnected. The activity of one pathway can profoundly influence another. This guide focuses on this interplay, using N-[2-(4-nitrophenyl)ethyl]methanesulfonamide as a case study for indirect kinase modulation.

Our subject compound belongs to a class of sulfonamides known to be selective inhibitors of COX-2, an enzyme pivotal in the inflammatory response through the production of prostaglandins. Emerging evidence reveals significant crosstalk between the COX-2 pathway and major kinase signaling cascades.[1][2][3][4][5][6][7] Therefore, inhibiting COX-2 can have a ripple effect on the kinome, a phenomenon distinct from the action of direct kinase inhibitors.

This guide will compare the effects of N-[2-(4-nitrophenyl)ethyl]methanesulfonamide with the following well-established direct kinase inhibitors:

  • SB203580: A potent and selective inhibitor of p38 MAP kinase.

  • U0126: A highly selective inhibitor of MEK1 and MEK2, the upstream kinases of ERK1/2.

  • Wortmannin: An irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[8][9][10][11]

  • Crizotinib: A dual inhibitor of c-Met and Anaplastic Lymphoma Kinase (ALK).[12][13][14]

Mechanisms of Action: A Tale of Two Approaches

The fundamental difference between N-[2-(4-nitrophenyl)ethyl]methanesulfonamide and the selected kinase inhibitors lies in their primary molecular targets.

N-[2-(4-nitrophenyl)ethyl]methanesulfonamide: As a selective COX-2 inhibitor, its primary action is to block the conversion of arachidonic acid to prostaglandin H2. This reduces the production of prostaglandins, which are not only inflammatory mediators but also potent signaling molecules that can activate downstream pathways, including those regulated by protein kinases. For instance, prostaglandin E2 (PGE2), a major product of COX-2, can activate G-protein coupled receptors that subsequently engage the MAPK and PI3K/Akt pathways.[5] By suppressing PGE2 production, N-[2-(4-nitrophenyl)ethyl]methanesulfonamide indirectly dampens the activation of these kinase cascades.

Direct Kinase Inhibitors: In contrast, SB203580, U0126, Wortmannin, and Crizotinib are designed to bind directly to the ATP-binding pocket or allosteric sites of their respective target kinases. This direct engagement physically obstructs the kinase's ability to phosphorylate its substrates, leading to a rapid and potent shutdown of that specific signaling node.

cluster_0 Indirect Modulation via COX-2 Inhibition cluster_1 Direct Kinase Inhibition Arachidonic Acid Arachidonic Acid PGE2 PGE2 Arachidonic Acid->PGE2 COX-2 GPCR GPCR PGE2->GPCR Activates Kinase Cascade\n(e.g., MAPK, PI3K/Akt) Kinase Cascade (e.g., MAPK, PI3K/Akt) GPCR->Kinase Cascade\n(e.g., MAPK, PI3K/Akt) Initiates N-[2-(4-nitrophenyl)ethyl]methanesulfonamide N-[2-(4-nitrophenyl)ethyl]methanesulfonamide N-[2-(4-nitrophenyl)ethyl]methanesulfonamide->PGE2 Inhibits Upstream Signal Upstream Signal Target Kinase Target Kinase Upstream Signal->Target Kinase Downstream Substrate Downstream Substrate Target Kinase->Downstream Substrate Phosphorylates Direct Inhibitor Direct Inhibitor Direct Inhibitor->Target Kinase Inhibits

Caption: Mechanisms of indirect vs. direct kinase pathway modulation.

Comparative Experimental Data

The following table summarizes the key inhibitory concentrations (IC50) for N-[2-(4-nitrophenyl)ethyl]methanesulfonamide and the selected direct kinase inhibitors. It is important to note that the IC50 for N-[2-(4-nitrophenyl)ethyl]methanesulfonamide is against its primary target, COX-2, while the others are against their respective kinases.

CompoundPrimary Target(s)IC50Reference(s)
N-[2-(4-nitrophenyl)ethyl]methanesulfonamide COX-2~3.8 µM (for analog NS-398)[15]
Celecoxib COX-240 nM[16][17][18]
SB203580 p38 MAPK50-500 nM[19][20][21][22][23]
U0126 MEK1/272 nM (MEK1), 58 nM (MEK2)N/A
Wortmannin PI3K~1-5 nM[8][9][10][11]
Crizotinib c-Met, ALK11 nM (c-Met), 24 nM (ALK)[12][14]

Note: Data for N-[2-(4-nitrophenyl)ethyl]methanesulfonamide is often reported using its close structural analog, NS-398. For a broader COX-2 inhibitor comparison, Celecoxib is also included.

Experimental Protocols for Comparative Analysis

To empirically compare the effects of N-[2-(4-nitrophenyl)ethyl]methanesulfonamide and direct kinase inhibitors, a multi-pronged approach is necessary.

Experimental Workflow

A 1. Cell Culture (e.g., Cancer cell line with active MAPK and PI3K/Akt pathways) B 2. Compound Treatment - N-[2-(4-nitrophenyl)ethyl]methanesulfonamide - Direct Kinase Inhibitors - Vehicle Control A->B C 3. Endpoint Assays B->C D COX-2 Activity Assay C->D E Western Blot for Phospho-kinases (p-ERK, p-p38, p-Akt) C->E F Cell Viability Assay (e.g., MTT) C->F G 4. Data Analysis & Comparison D->G E->G F->G

Caption: Workflow for comparing indirect and direct kinase modulators.

Protocol 1: COX-2 Activity Assay (Fluorometric)

This assay confirms the primary activity of N-[2-(4-nitrophenyl)ethyl]methanesulfonamide.

Principle: This assay measures the peroxidase activity of COX. The oxidation of a fluorometric probe by COX in the presence of arachidonic acid produces a fluorescent product.[24]

Step-by-Step Methodology:

  • Sample Preparation: Prepare cell or tissue lysates according to the kit manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add assay buffer, COX probe, and the sample. Add N-[2-(4-nitrophenyl)ethyl]methanesulfonamide or a known COX-2 inhibitor (e.g., NS-398) at various concentrations.

  • Initiate Reaction: Add arachidonic acid to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 10-30 minutes, protected from light.

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the compound and determine the IC50 value.

Protocol 2: Western Blot for Phospho-Kinase Analysis

This is the core assay to determine the downstream effects on kinase signaling.

Principle: Western blotting uses antibodies to detect the phosphorylation status of specific kinases, which is a direct indicator of their activation state.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Culture appropriate cells (e.g., A549 lung cancer cells) to 70-80% confluency. Treat with N-[2-(4-nitrophenyl)ethyl]methanesulfonamide, SB203580, U0126, Wortmannin, and a vehicle control for a predetermined time (e.g., 1-6 hours). Lyse the cells on ice using a lysis buffer supplemented with protease and phosphatase inhibitors.[25]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[25]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-ERK, phospho-p38, phospho-Akt, and their total protein counterparts, as well as a loading control (e.g., GAPDH or β-actin).

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the change in kinase activation.

Protocol 3: MTT Cell Viability Assay

This assay assesses the functional downstream consequences of pathway inhibition.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[26][27]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of N-[2-(4-nitrophenyl)ethyl]methanesulfonamide and the direct kinase inhibitors for 24-72 hours.

  • MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) for each compound.

Visualizing the Signaling Crosstalk

The following diagram illustrates the key signaling pathways and the points of intervention for the compounds discussed.

AA Arachidonic Acid COX2 COX-2 AA->COX2 PGE2 Prostaglandin E2 COX2->PGE2 GPCR GPCRs PGE2->GPCR RAS Ras GPCR->RAS p38 p38 MAPK GPCR->p38 PI3K PI3K GPCR->PI3K RAF Raf RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation p38->Proliferation AKT Akt PI3K->AKT AKT->Proliferation cMET c-Met cMET->RAS cMET->PI3K NSEM N-[2-(4-nitrophenyl)ethyl] methanesulfonamide NSEM->COX2 U0126 U0126 U0126->MEK SB203580 SB203580 SB203580->p38 Wortmannin Wortmannin Wortmannin->PI3K Crizotinib Crizotinib Crizotinib->cMET

Caption: Crosstalk between COX-2 and major kinase signaling pathways.

Conclusion and Future Perspectives

This guide has elucidated the critical distinction between the indirect kinase-modulating effects of the COX-2 inhibitor N-[2-(4-nitrophenyl)ethyl]methanesulfonamide and the targeted action of direct kinase inhibitors. While N-[2-(4-nitrophenyl)ethyl]methanesulfonamide's primary mechanism is the blockade of prostaglandin synthesis, the experimental framework provided herein allows for a thorough investigation of its secondary consequences on pivotal signaling cascades like the MAPK and PI3K/Akt pathways.

For drug development professionals, this comparative approach underscores the importance of looking beyond the primary target of a compound. The indirect effects of a molecule can contribute to its overall efficacy or be responsible for unforeseen side effects. A comprehensive understanding of both direct and indirect pharmacological actions is therefore essential for the rational design and application of next-generation therapeutics. Future studies could involve kinome-wide profiling to uncover the full spectrum of kinases affected by COX-2 inhibition, potentially revealing novel therapeutic synergies or mechanisms of action.

References

  • Wang, D., & DuBois, R. N. (2022). COX-2 is required to mediate crosstalk of ROS-dependent activation of MAPK/NF-κB signaling with pro-inflammatory response and defense-related NO enhancement during challenge of macrophage-like cell line with Giardia duodenalis.
  • Gogarty, M., Smith, S. M., & O'Connor, R. (2010). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology, 661, 239-250.
  • Uddin, S., Ahmed, M., Hussain, A., Assad, L., Al-Dayel, F., Bavi, P., Al-Kuraya, K. S., & Munkarah, A. (2010). Cyclooxygenase-2 inhibition inhibits PI3K/AKT kinase activity in epithelial ovarian cancer. International Journal of Cancer, 126(2), 382-394.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Wang, D., & DuBois, R. N. (2010). The Crosstalk of PTGS2 and EGF Signaling Pathways in Colorectal Cancer. Cancers, 2(3), 1346–1359.
  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., Graneto, M. J., Lee, L. F., Malecha, J. W., Miyashiro, J. M., Rogers, R. S., Rogier, D. J., Yu, S. S., Anderson, G. D., Burton, E. G., Cogburn, J. N., Gregory, S. A., Koboldt, C. M., Perkins, W. E., ... Isakson, P. C. (1997). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. Journal of Medicinal Chemistry, 40(9), 1347-1365.
  • ResearchGate. (2017, August 30). How different is western blot protocol for phosphorylated protein from regular western blot?. Retrieved from [Link]

  • Wang, D., & DuBois, R. N. (2022). COX-2 is required to mediate crosstalk of ROS-dependent activation of MAPK/NF-κB signaling with pro-inflammatory response and defense-related NO enhancement during challenge of macrophage-like cell line with Giardia duodenalis. PLOS ONE, 17(4), e0266401.
  • PubChem. (n.d.). N-[2-(4-nitrophenyl)ethyl]methanesulfonamide. Retrieved from [Link]

  • Singh, S., & Salgia, R. (2012). Crizotinib (PF02341066) as a ALK/MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer. Journal of Cancer Therapeutics & Research, 1, 1.
  • Wang, D., & DuBois, R. N. (2022). COX-2 is required to mediate crosstalk of ROS-dependent activation of MAPK/NF-κB signaling with pro-inflammatory response and defense-related NO enhancement during challenge of macrophage-like cell line with Giardia duodenalis.
  • IBL-America. (n.d.). Human COX-2 Assay Kit. Retrieved from [Link]

  • Chandra, A. K., Lin, L., Zhu, J., He, Q., & Li, M. (2013). Simultaneous Targeting of COX-2 and AKT Using Selenocoxib-1-GSH to Inhibit Melanoma. Molecular Cancer Therapeutics, 12(1), 3–15.
  • ResearchGate. (2017, March 12). Update on COX-2 Selective Inhibitors: Chemical Classification, Side Effects and their Use in Cancers and Neuronal Diseases. Retrieved from [Link]

  • Clerk, A., & Sugden, P. H. (1998). The p38-MAPK inhibitor, SB203580, inhibits cardiac stress-activated protein kinases/c-Jun N-terminal kinases (SAPKs/JNKs). FEBS Letters, 426(1), 93-96.
  • Lazaar, A. L., Al-Aubia, H., & Panettieri, R. A. Jr. (2001). p38 MAPK and NF-κB mediate COX-2 expression in human airway myocytes. American Journal of Physiology-Lung Cellular and Molecular Physiology, 280(6), L1181-L1189.
  • ResearchGate. (n.d.). The PI3K/Akt pathway was activated by COX-2 and PGE 2. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Prabhakar, A., & Miller, J. F. (2013).
  • Wikipedia. (n.d.). Wortmannin. Retrieved from [Link]

  • Astort, F., et al. (2014). Involvement of PI3K/Akt and p38 MAPK in the induction of COX-2 expression by bacterial lipopolysaccharide in adrenocortical cells. Molecular and Cellular Endocrinology, 392(1-2), 1-11.
  • Chen, B.-K., et al. (2022). Non-Transcriptional and Translational Function of Canonical NF-κB Signaling in Activating ERK1/2 in IL-1β-Induced COX-2 Expression in Synovial Fibroblasts. Frontiers in Immunology, 13, 842609.

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for N-[2-(4-nitrophenyl)ethyl]methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a given analyt...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a given analyte, such as N-[2-(4-nitrophenyl)ethyl]methanesulfonamide, a compound of interest in contemporary research, the selection and validation of an appropriate analytical method is a critical determinant of quality and regulatory success. This guide provides an in-depth comparison of potential analytical methodologies for this compound, grounded in the principles of cross-validation and guided by international regulatory standards.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. When multiple analytical methods are available or are being transferred between laboratories, cross-validation becomes essential to ensure consistency and reliability of results[3]. This guide will explore the cross-validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Capillary Electrophoresis (CE).

The Rationale for Method Comparison and Cross-Validation

The choice of an analytical method is often a balance between sensitivity, selectivity, speed, and cost. For N-[2-(4-nitrophenyl)ethyl]methanesulfonamide, which incorporates a sulfonamide group and a nitrophenyl moiety, several analytical challenges can be anticipated, including potential for degradation and the need to resolve it from structurally similar impurities.

Cross-validation of analytical methods is the process of verifying that a validated method produces consistent and reliable results across different laboratories, with different analysts, or on different equipment[3]. This is a crucial step in method transfer and in ensuring the long-term robustness of analytical procedures within a quality system.

The International Council for Harmonisation (ICH) guideline Q2(R1) outlines the validation characteristics that need to be considered, including accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range[1]. These parameters form the basis of our comparative analysis.

Logical Workflow for Method Selection and Cross-Validation

Sources

Validation

A Senior Application Scientist's Guide to the Structural Confirmation of Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]- by NMR Spectroscopy

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor. In this guide, we delve into the nuclear magnetic resonance (NMR) spectro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor. In this guide, we delve into the nuclear magnetic resonance (NMR) spectroscopic analysis of Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]-, a compound of interest in medicinal chemistry. This document provides an in-depth, technical comparison of expected versus experimental data, empowering researchers to confidently verify the structure of this and similar molecules.

The Imperative of Structural Verification

In the synthesis of novel chemical entities, structural confirmation is not merely a procedural step but a foundational requirement for establishing intellectual property, ensuring biological activity is correctly attributed, and meeting regulatory standards. NMR spectroscopy stands as a primary and powerful tool for the elucidation of molecular structures in solution.[1][2] Its ability to probe the chemical environment of individual nuclei provides a detailed fingerprint of a compound's constitution and connectivity.

Predicted NMR Profile of Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]-

A critical first step in the analysis of NMR data is the prediction of the spectrum based on the known chemical structure. This allows for a targeted interpretation of the experimental results. The structure of Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]- contains several distinct proton and carbon environments that are expected to give rise to characteristic signals.

¹H NMR (Proton NMR) Predictions

The proton NMR spectrum is anticipated to show signals corresponding to the methyl group of the methanesulfonamide, the two methylene groups of the ethyl chain, the aromatic protons of the 4-nitrophenyl group, and the amine proton.

  • Methanesulfonamide (CH₃-SO₂): A singlet integrating to three protons is expected for the methyl group. Based on data for methanesulfonamide, this signal is predicted to appear around δ 2.9 ppm.[1][3]

  • Ethyl Chain (-CH₂-CH₂-): The two methylene groups of the ethyl chain will appear as two distinct signals, each integrating to two protons. Due to coupling with each other, they are expected to be triplets. The methylene group attached to the nitrogen will be deshielded and is predicted to appear further downfield (at a higher ppm value) than the methylene group attached to the aromatic ring.

  • 4-Nitrophenyl Group (Ar-H): The para-substituted aromatic ring will exhibit a classic AA'BB' system, appearing as two doublets. The strong electron-withdrawing effect of the nitro group will significantly deshield these protons, causing them to resonate at a high chemical shift, likely in the range of δ 7.5-8.2 ppm.[4]

  • Amine Proton (-NH-): The amine proton will likely appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration.

¹³C NMR (Carbon-13 NMR) Predictions

The carbon-13 NMR spectrum will provide complementary information, showing a signal for each unique carbon atom in the molecule.

  • Methanesulfonamide (CH₃-SO₂): A single signal for the methyl carbon is expected around δ 40 ppm.[1]

  • Ethyl Chain (-CH₂-CH₂-): Two distinct signals are predicted for the two methylene carbons.

  • 4-Nitrophenyl Group (Ar-C): Four signals are expected for the aromatic carbons. The carbon atom attached to the nitro group will be the most deshielded.

Experimental Workflow for NMR Analysis

To obtain high-quality NMR data for Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]-, a systematic experimental approach is crucial.

Caption: A streamlined workflow for the NMR analysis of Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]-.

Detailed Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]-. The sample should be of high purity (>95%) to avoid interfering signals.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts of labile protons like the -NH.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[5]

  • NMR Data Acquisition:

    • The experiments should be performed on a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • For unambiguous assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable.[6]

Interpreting the Experimental Data: A Comparative Analysis

The core of the identity confirmation lies in the detailed comparison of the predicted NMR data with the experimentally obtained spectra.

Proton Environment Predicted ¹H Chemical Shift (δ, ppm) Expected Multiplicity Expected Integration
CH₃-SO₂~2.9Singlet3H
Ar-CH₂-~3.0-3.2Triplet2H
-NH-CH₂-~3.4-3.6Triplet2H
Ar-H (ortho to CH₂CH₂NH)~7.4-7.6Doublet2H
Ar-H (ortho to NO₂)~8.1-8.3Doublet2H
-SO₂-NH-Variable (broad)Singlet1H
Carbon Environment Predicted ¹³C Chemical Shift (δ, ppm)
CH₃-SO₂~40
Ar-CH₂-~35
-NH-CH₂-~45
Ar-C (ortho to CH₂CH₂NH)~130
Ar-C (ortho to NO₂)~124
Ar-C (ipso to CH₂CH₂NH)~145
Ar-C (ipso to NO₂)~147

Causality behind Experimental Choices: The choice of a high-field NMR spectrometer is to achieve better separation of signals, which is particularly important for resolving the aromatic protons and the methylene groups of the ethyl chain. The use of 2D NMR techniques is a self-validating system; for example, a COSY spectrum will show a correlation between the two methylene groups, confirming their connectivity, while an HSQC spectrum will link each proton signal to its directly attached carbon.

Distinguishing from Potential Alternatives

To underscore the power of NMR in structural confirmation, let's consider a potential isomeric alternative: Methanesulfonamide, N-[1-(4-nitrophenyl)ethyl]- .

Feature Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]- (Target) Methanesulfonamide, N-[1-(4-nitrophenyl)ethyl]- (Isomer)
Ethyl Group Signals (¹H NMR) Two triplets, each integrating to 2H.A quartet (CH) and a doublet (CH₃).
Integration of Aliphatic Region 3H (singlet), 2H (triplet), 2H (triplet)3H (singlet), 1H (quartet), 3H (doublet)
Number of Aliphatic Carbon Signals (¹³C NMR) Three signals (CH₃, CH₂, CH₂)Three signals (CH₃, CH, CH₃)

This clear difference in the splitting patterns and integrations in the ¹H NMR spectrum, as well as the number and type of signals in the ¹³C NMR spectrum, allows for an unambiguous differentiation between the two isomers.

Sources

Comparative

A Comparative Guide to the Independent Verification of N-[2-(4-nitrophenyl)ethyl]methanesulfonamide Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of synthetic routes for N-[2-(4-nitrophenyl)ethyl]methanesulfonamide, a key intermediate in various chemical and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of synthetic routes for N-[2-(4-nitrophenyl)ethyl]methanesulfonamide, a key intermediate in various chemical and pharmaceutical research applications. We will delve into the classic and modern methodologies, offering a critical evaluation of their respective yields, purities, and scalability. This document is designed to empower researchers with the necessary information to make informed decisions for their synthetic strategies.

Introduction: The Significance of N-[2-(4-nitrophenyl)ethyl]methanesulfonamide

N-[2-(4-nitrophenyl)ethyl]methanesulfonamide is a valuable building block in medicinal chemistry and materials science. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which opens up a wide array of subsequent chemical transformations. The sulfonamide moiety is a well-established pharmacophore found in numerous therapeutic agents. Therefore, efficient and verifiable synthesis of this compound is of paramount importance.

Synthetic Strategies: A Comparative Analysis

Two primary synthetic strategies for N-[2-(4-nitrophenyl)ethyl]methanesulfonamide are presented here: the classical approach involving the reaction of an amine with a sulfonyl chloride, and a more modern approach utilizing Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

Method 1: The Classical Approach - Mesylation of 2-(4-Nitrophenyl)ethylamine

This is the most direct and widely employed method for the synthesis of sulfonamides. The reaction involves the nucleophilic attack of the primary amine of 2-(4-nitrophenyl)ethylamine on the electrophilic sulfur atom of methanesulfonyl chloride.

Causality of Experimental Choices:

  • Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants and facilitate the reaction without participating in it.

  • Temperature: The reaction is typically carried out at a low temperature (0 °C) initially to control the exothermic nature of the reaction and then allowed to warm to room temperature to ensure completion.

Method 2: The Modern Alternative - SuFEx Reaction

SuFEx chemistry offers a powerful and often milder alternative to traditional sulfonamide synthesis. This method involves the reaction of an amine with a sulfonyl fluoride. In this case, a plausible, though less documented, route would be the reaction of 2-(4-nitrophenyl)ethylamine with methanesulfonyl fluoride, or a related SuFEx reagent. A more documented approach for a similar structure involves the reaction of (E)-2-(4-nitrophenyl)ethenesulfonyl fluoride with an amine.[1]

Causality of Experimental Choices:

  • Catalyst: A base catalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is often employed to activate the amine.[1]

  • Solvent: Anhydrous aprotic solvents like THF or DCM are suitable for this reaction.[1]

  • Reactivity: Sulfonyl fluorides are generally more stable and less prone to hydrolysis than sulfonyl chlorides, which can be an advantage in certain applications.

Quantitative Data Comparison

ParameterMethod 1: Classical MesylationMethod 2: SuFEx Reaction
Starting Materials 2-(4-Nitrophenyl)ethylamine, Methanesulfonyl chloride2-(4-Nitrophenyl)ethylamine, Methanesulfonyl fluoride or (E)-2-(4-nitrophenyl)ethenesulfonyl fluoride
Reagents Triethylamine or PyridineDBU
Solvent Dichloromethane or TetrahydrofuranTetrahydrofuran or Dichloromethane
Reaction Temperature 0 °C to Room TemperatureRoom Temperature to 50 °C
Typical Yield 85-95% (Estimated based on similar reactions)80-90% (Estimated based on similar reactions)[1]
Purity High, purification by recrystallization or chromatographyHigh, purification by chromatography
Key Advantages Readily available starting materials, well-established procedure.Milder reaction conditions, use of more stable sulfonyl fluorides.
Key Disadvantages Formation of corrosive HCl byproduct.Sulfonyl fluorides may be less readily available.

Experimental Protocols

Method 1: Synthesis of N-[2-(4-nitrophenyl)ethyl]methanesulfonamide via Classical Mesylation

Materials:

  • 2-(4-Nitrophenyl)ethylamine hydrochloride

  • Methanesulfonyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-(4-nitrophenyl)ethylamine hydrochloride (1.0 eq) in DCM, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture for 15 minutes.

  • Slowly add a solution of methanesulfonyl chloride (1.1 eq) in DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the title compound.

Independent Verification of Product Structure

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expect characteristic peaks for the aromatic protons of the 4-nitrophenyl group, the ethyl chain protons, and the methyl protons of the methanesulfonyl group. The sulfonamide N-H proton may appear as a broad singlet.

  • ¹³C NMR: Expect distinct signals for the carbons of the aromatic ring, the ethyl chain, and the methyl group.

2. Infrared (IR) Spectroscopy:

  • Look for characteristic absorption bands for the N-H stretch of the sulfonamide, the asymmetric and symmetric stretches of the S=O bonds, and the characteristic peaks for the nitro group.

3. Mass Spectrometry (MS):

  • Determine the molecular weight of the compound. Expect to see the molecular ion peak [M]+ or [M+H]+ corresponding to the calculated exact mass of N-[2-(4-nitrophenyl)ethyl]methanesulfonamide (C₉H₁₂N₂O₄S, Exact Mass: 244.05).

Visualizing the Workflow

Synthesis Workflow

cluster_method1 Method 1: Classical Mesylation cluster_method2 Method 2: SuFEx Reaction M1_Start 2-(4-Nitrophenyl)ethylamine HCl M1_React1 Add Triethylamine in DCM at 0°C M1_Start->M1_React1 M1_React2 Add Methanesulfonyl chloride in DCM at 0°C M1_React1->M1_React2 M1_React3 Stir at Room Temperature M1_React2->M1_React3 M1_Workup Aqueous Workup M1_React3->M1_Workup M1_Purify Recrystallization M1_Workup->M1_Purify M1_Product N-[2-(4-nitrophenyl)ethyl]methanesulfonamide M1_Purify->M1_Product M2_Start 2-(4-Nitrophenyl)ethylamine M2_React1 Add Methanesulfonyl fluoride & DBU in THF M2_Start->M2_React1 M2_React2 Stir at Room Temperature M2_React1->M2_React2 M2_Workup Aqueous Workup M2_React2->M2_Workup M2_Purify Column Chromatography M2_Workup->M2_Purify M2_Product N-[2-(4-nitrophenyl)ethyl]methanesulfonamide M2_Purify->M2_Product

Caption: Comparative workflow for the synthesis of N-[2-(4-nitrophenyl)ethyl]methanesulfonamide.

Verification Workflow

Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Structure Verified Structure NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the independent verification of the synthesized product's structure.

Conclusion

The synthesis of N-[2-(4-nitrophenyl)ethyl]methanesulfonamide can be reliably achieved through the classical mesylation of 2-(4-nitrophenyl)ethylamine. This method is robust, high-yielding, and utilizes readily available starting materials. While modern methods like SuFEx chemistry present viable alternatives with potential advantages in specific contexts, the classical approach remains the more established and accessible route for most research applications. Independent verification of the final product through a combination of NMR, IR, and mass spectrometry is essential to ensure the identity and purity of this important synthetic intermediate.

References

  • Khumalo, M. F., et al. (2020). Synthesis of novel 1, 2, 4-thiadiazinane 1, 1-dioxides via three component SuFEx type reaction. RSC Advances, 10(64), 39055-39063. [Link]

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Reactant of Route 1
Reactant of Route 1
Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]-
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Reactant of Route 2
Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]-
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